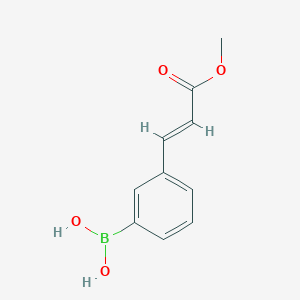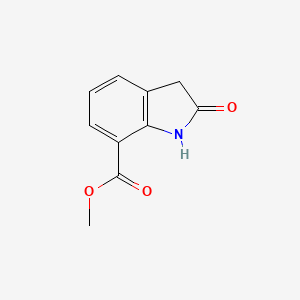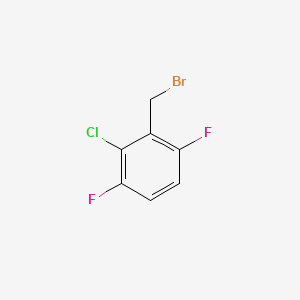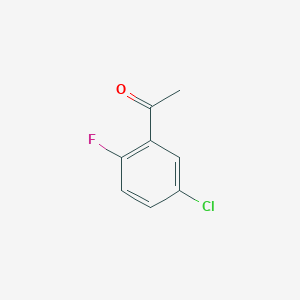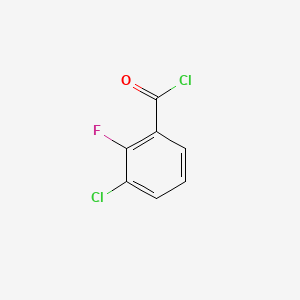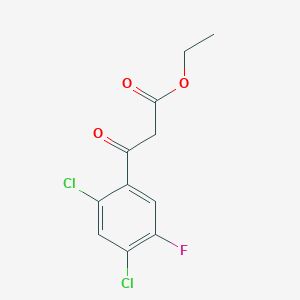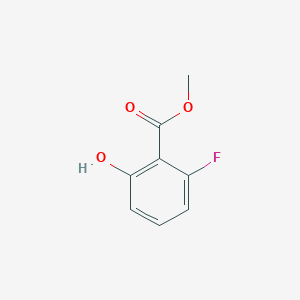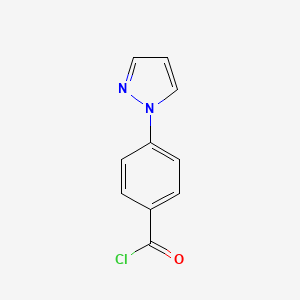
Z-SER-GLY-OET
Descripción general
Descripción
“(S)-ethyl 2-(2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanamido)acetate” is a complex organic compound. It contains a benzyloxy carbonyl group, an amino group, and a hydroxypropanamido group .
Synthesis Analysis
The synthesis of similar compounds often involves the use of reagents like potassium tert-butylate and solvents like dichloromethane . The reaction conditions typically involve cooling to low temperatures (e.g., -60°C) and then allowing the reaction to proceed at room temperature .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzyloxy carbonyl group, the amino group, and the hydroxypropanamido group all contribute to the overall structure .Chemical Reactions Analysis
This compound, like other similar compounds, may be involved in various chemical reactions. For example, it might participate in Suzuki–Miyaura cross-coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, its solubility would be influenced by the polarities of its functional groups, and its reactivity would be affected by the presence of the benzyloxy carbonyl and amino groups .Aplicaciones Científicas De Investigación
Ingeniería de proteínas
Z-SER-GLY-OET se utiliza en la ingeniería de proteínas como un conector . Estos conectores introducen espaciadores flexibles e hidrofílicos entre los dominios proteicos . El comportamiento conformacional de los conectores Ser/Gly se puede describir utilizando modelos de bobina aleatoria . La medición de FRET como una función de la longitud del conector se puede utilizar para obtener valores empíricos para la rigidez de los conectores que contienen diferentes relaciones Ser-a-Gly .
Proteínas de fusión
El compuesto se utiliza en la construcción de proteínas de fusión . Estas son biomoléculas diseñadas que contienen partes de dos o más genes sintetizados como un solo constructo multifuncional . La distancia de separación entre las unidades funcionales puede afectar el acceso al epítopo y la capacidad de unirse con avidez .
Biofarmacéuticos
Las proteínas de fusión biespecíficas se han utilizado como biofarmacéuticos, con un dominio de fármaco activo fusionado a un dominio portador, lo que permite el transporte adecuado del fármaco . Estas proteínas se han diseñado para penetrar las membranas epiteliales, incluida la barrera hematoencefálica, así como para dirigirse a una población celular específica .
Estabilización de proteínas
Las proteínas de fusión se utilizan para la estabilización de proteínas para la determinación de la estructura . La disponibilidad de una variedad de conectores con diferentes longitudes y grados de rigidez sería valiosa para los esfuerzos de diseño de proteínas .
Purificación por afinidad
Las proteínas de fusión han sido fundamentales en muchas áreas de la investigación biológica, incluida la purificación por afinidad . La construcción exitosa de proteínas de fusión depende de la elección adecuada de un conector de proteína .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds of similar structure are often involved in interactions with various enzymes and proteins within the cell .
Mode of Action
It’s known that similar compounds can participate in peptide synthesis, where they can form peptide links between amino acids with protected amino groups and amino acids with protected carboxyl groups .
Biochemical Pathways
Compounds with similar structures have been associated with serine biosynthesis pathways and lipid metabolism .
Pharmacokinetics
Understanding the adme properties is crucial for predicting how the compound might behave in the body, including its bioavailability .
Result of Action
Similar compounds have been shown to have effects on protein conformation and function , and may also influence immune responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of compounds like ethyl 2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanamido]acetate. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness .
Análisis Bioquímico
Biochemical Properties
Z-SER-GLY-OET is involved in the synthesis of polypeptides, a process that is crucial for the formation of proteins . It is a product of enzymatic polymerization of amino acid derivatives . The nature of its interactions with enzymes, proteins, and other biomolecules is complex and multifaceted, contributing to its role in biochemical reactions .
Cellular Effects
It is known that amino acids and their derivatives, like this compound, play a crucial role in cellular function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex. This process involves the interaction of this compound with enzymes, leading to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
It is known that the properties of Ser/Gly linkers, which this compound is a part of, can be described using random coil models . These models can be used to obtain empirical values for the stiffness of linkers containing different Ser-to-Gly ratios .
Dosage Effects in Animal Models
It is known that the effects of similar compounds can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
This compound is likely involved in the metabolic pathways of serine, as it is a derivative of this amino acid . Serine is synthesized through different pathways in plants, representing branches of glycolysis diverging at the level of 3-phosphoglyceric acid .
Transport and Distribution
It is known that similar compounds can interact with various transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
It is known that the subcellular localization of proteins, which this compound is involved in forming, is crucial for understanding various cellular processes .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-ethyl 2-(2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanamido)acetate involves the protection of the amine and hydroxyl groups, followed by the coupling of the protected amino acid with ethyl chloroacetate. The benzyl group is then removed, and the resulting carboxylic acid is coupled with the protected hydroxyproline. The final step involves deprotection of the amine and hydroxyl groups to yield the target compound.", "Starting Materials": [ "L-alanine", "benzyl alcohol", "hydroxyproline", "ethyl chloroacetate", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "acetic anhydride", "trifluoroacetic acid (TFA)", "diethyl ether", "methanol" ], "Reaction": [ "Protection of L-alanine amine group with acetic anhydride and TEA", "Protection of L-alanine hydroxyl group with TFA and diethyl ether", "Coupling of protected L-alanine with ethyl chloroacetate using DCC and NHS", "Removal of benzyl group using hydrogenation with palladium on carbon catalyst", "Coupling of protected hydroxyproline with carboxylic acid using DCC and NHS", "Deprotection of amine group with TFA and diethyl ether", "Deprotection of hydroxyl group with TFA and methanol" ] } | |
Número CAS |
4526-93-6 |
Fórmula molecular |
C15H20N2O6 |
Peso molecular |
324.33 g/mol |
Nombre IUPAC |
ethyl 2-[[(2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetate |
InChI |
InChI=1S/C15H20N2O6/c1-2-22-13(19)8-16-14(20)12(9-18)17-15(21)23-10-11-6-4-3-5-7-11/h3-7,12,18H,2,8-10H2,1H3,(H,16,20)(H,17,21)/t12-/m1/s1 |
Clave InChI |
ZOONJGSLKPDXCV-GFCCVEGCSA-N |
SMILES isomérico |
CCOC(=O)CNC(=O)[C@@H](CO)NC(=O)OCC1=CC=CC=C1 |
SMILES |
CCOC(=O)CNC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CCOC(=O)CNC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 |
Secuencia |
SG |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



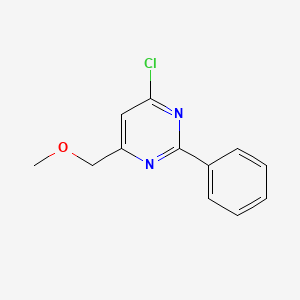
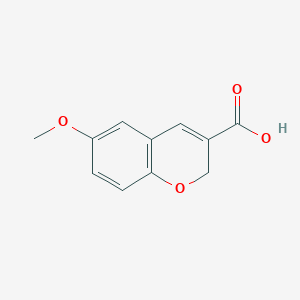
![4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1585728.png)

